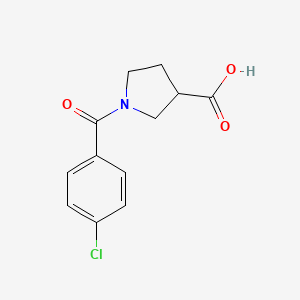![molecular formula C12H14BrNO2 B1468762 1-[(4-溴苯基)甲基]吡咯烷-3-羧酸 CAS No. 1339074-26-8](/img/structure/B1468762.png)
1-[(4-溴苯基)甲基]吡咯烷-3-羧酸
描述
The compound “1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用
药物发现
吡咯烷是用于新型生物活性化合物的一种多功能支架。 它被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化、对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖率,人们对这种饱和支架的极大兴趣得到了加强,这使得人们能够有效地探索药效团空间 .
抗菌活性
已知一些吡咯烷衍生物具有抗菌和抗真菌活性 . 这些化合物可以作为药物研究和开发研究中的中间体,用于开发可能成为新药物候选物的分子 .
抗病毒活性
吡咯烷衍生物也显示出抗病毒特性 . 它们可用于开发治疗各种病毒性疾病的新药 .
抗癌活性
吡咯烷衍生物因其潜在的抗癌特性而得到研究。 例如,已经合成了吡咯烷硫代半碳腙杂合物的镍(II)、钯(II)和铜(II)配合物,并评估了它们对各种癌细胞系的体外抗癌潜力 .
抗炎活性
已发现吡咯烷衍生物具有抗炎活性 . 这使它们成为开发新型抗炎药物的潜在候选者 .
酶抑制
吡咯烷衍生物具有多种酶抑制作用 . 例如,发现结构中含有4-苯氧基苯磺酰基的化合物比对照LY52更好地抑制MMP-2和MMP-9酶 .
未来方向
作用机制
Target of action
Pyrrolidines and bromophenyl compounds are found in many bioactive molecules and drugs . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives, which are structurally similar to pyrrolidines, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, for instance, are used widely in drug discovery due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities among others .
生化分析
Biochemical Properties
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . The bromophenyl group can enhance binding affinity to certain proteins, making this compound a valuable tool in studying enzyme inhibition and protein interactions.
Cellular Effects
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with pyrrolidine rings have been shown to modulate signaling pathways involved in inflammation and cancer . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzyme activity . The bromophenyl group can enhance these interactions by providing additional binding sites. This compound may also influence gene expression by binding to DNA or interacting with transcription factors, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that compounds with similar structures can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in altered cellular functions, such as changes in enzyme activity or gene expression.
Dosage Effects in Animal Models
The effects of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyrrolidine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAGIUIORVAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





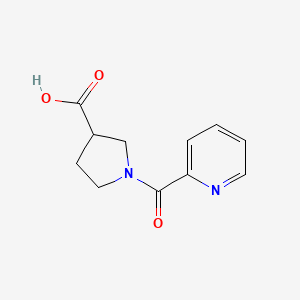
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)
![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)
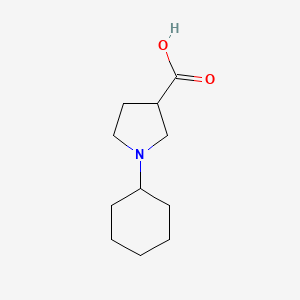
![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)
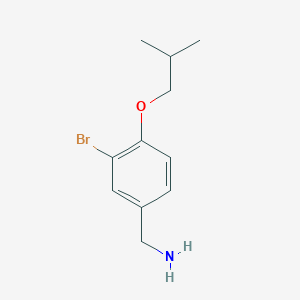
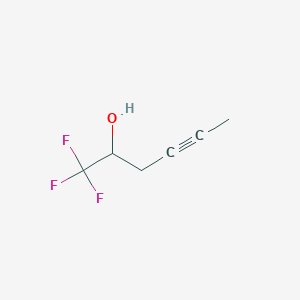
![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)

